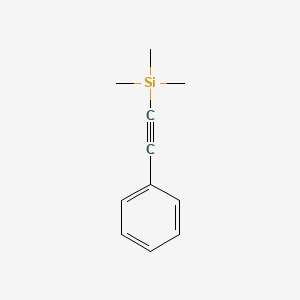











|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.N(C(C)C)(C(C)C)CC.[C:17]1([C:23]#[CH:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.I[Si:26]([CH3:29])([CH3:28])[CH3:27]>CCCCCC>[C:17]1([C:23]#[C:24][Si:26]([CH3:29])([CH3:28])[CH3:27])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
|


|
Name
|
{Ir(μ-Cl)(CO)2}2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CC)(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
0.306 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C#C
|
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
I[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C#C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Type
|
CUSTOM
|
|
Details
|
The whole mixture was stirred until the starting iridium(I) complex
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A reactor with a capacity of 40 mL, equipped with a magnetic stirrer
|
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst from the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
product was isolated
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was initially evaporated from the eluate, and the residual product
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled by means of the “trap-to-trap” technique at a reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C#C[Si](C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.47 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |